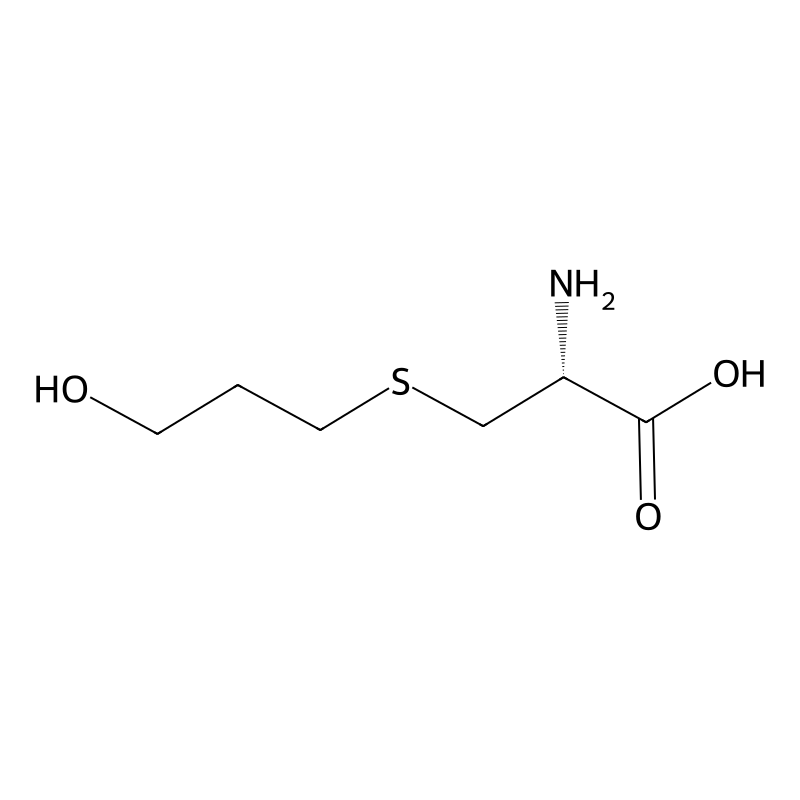

Fudosteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fudosteine is a medication with mucolytic properties, meaning it can help loosen mucus in the airways. It is primarily used to treat respiratory conditions characterized by thick mucus, such as bronchitis and chronic obstructive pulmonary disease (COPD) []. Scientific research on Fudosteine focuses on its mechanisms of action and its effectiveness in treating these respiratory conditions.

Mechanisms of Action

- Mucolytic effect: Fudosteine is believed to work by breaking down disulfide bonds in the structure of mucus, making it thinner and easier to cough up [].

- Antioxidant properties: Some research suggests that Fudosteine may also have antioxidant effects, which could help reduce inflammation in the airways [].

Effectiveness in Respiratory Conditions

Clinical trials have investigated the effectiveness of Fudosteine in treating various respiratory conditions, including:

- Acute bronchitis: Some studies suggest that Fudosteine may help improve symptoms of acute bronchitis, such as cough and chest tightness [, ].

- Chronic obstructive pulmonary disease (COPD): Research on the use of Fudosteine for COPD is ongoing. While some studies have shown benefits in terms of reducing exacerbations (flare-ups) and improving lung function [], others have found mixed results [].

Fudosteine is a chemical compound classified as a cysteine derivative, specifically known by its chemical formula C6H13NO3S. It is primarily utilized in the treatment of chronic respiratory diseases due to its mucolytic properties, which help in reducing mucus viscosity and promoting mucus clearance from the respiratory tract. Fudosteine acts by inhibiting the hypersecretion of mucins, particularly MUC5AC, which are key components in mucus production and secretion in the lungs .

- Reduced Mucin 5AC Production: Fudosteine may inhibit the expression of a specific mucin protein called MUC5AC, a major component of thick mucus [, ]. This could lead to thinner, less viscous mucus that is easier to clear from the airways.

- Antioxidant Activity: Studies suggest Fudosteine might possess some antioxidant properties, potentially helping to reduce inflammation in the airways associated with chronic respiratory diseases [].

The biological activity of fudosteine is characterized by its ability to modulate mucus production in the respiratory system. Studies have shown that fudosteine effectively reduces mucin hypersecretion induced by inflammatory stimuli such as lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) . Additionally, it has demonstrated anti-inflammatory effects by inhibiting neutrophil migration and reducing inflammatory markers in animal models . The compound's pharmacokinetics indicate a plasma elimination half-life of approximately three hours, with minimal plasma protein binding .

Fudosteine can be synthesized through various organic chemistry techniques involving cysteine derivatives. The synthesis typically includes steps such as protecting group strategies and selective functional group modifications to achieve the desired molecular structure. While specific synthetic pathways may vary, the general approach involves starting from readily available cysteine or its derivatives and applying standard organic synthesis methods to introduce functional groups characteristic of fudosteine .

Fudosteine is primarily applied in the treatment of chronic respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchiectasis. Its mucolytic properties make it effective in managing excessive mucus production, thereby improving respiratory function and patient quality of life . Furthermore, its role in reducing inflammation suggests potential applications in other inflammatory diseases beyond respiratory conditions.

Studies have explored the interactions of fudosteine with various biological systems. Fudosteine has been shown to interact with signaling pathways involved in inflammation and mucus production, notably through its effects on MAPK signaling cascades . Additionally, pharmacokinetic studies indicate that food intake does not significantly alter the absorption characteristics of fudosteine, suggesting stable pharmacological behavior under different dietary conditions .

Fudosteine shares similarities with several other compounds that exhibit mucolytic or anti-inflammatory properties. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| N-acetylcysteine | C5H9NO3S | Antioxidant; mucolytic agent | Strong antioxidant properties; used for acetaminophen overdose |

| Carbocisteine | C6H11NO3S | Mucolytic; reduces mucus viscosity | Enhances mucus clearance without affecting secretion |

| Ambroxol | C13H18BrN | Mucolytic; stimulates surfactant production | Dual action: mucolytic and anti-inflammatory effects |

| Fudosteine | C6H13NO3S | Inhibits mucin hypersecretion via MAPK pathways | Specific action on MUC5AC expression; less viscous mucus |

Fudosteine's unique mechanism focused on MUC5AC modulation distinguishes it from these similar compounds, making it particularly effective for managing stress-related mucus secretion states in patients with chronic respiratory diseases .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Ueno-Iio T, Shibakura M, Iio K, Tanimoto Y, Kanehiro A, Tanimoto M, Kataoka M. Effect of fudosteine, a cysteine derivative, on airway hyperresponsiveness, inflammation, and remodeling in a murine model of asthma. Life Sci. 2013 May 30;92(20-21):1015-23. doi: 10.1016/j.lfs.2013.03.022. Epub 2013 Apr 10. PubMed PMID: 23583570.

3: Fan PC, Ren J, Ma HP, Jing LL, Ma J, Jia ZP. Liquid Chromatography Tandem Mass/Mass Spectrometry for the Quantification of Fudosteine in Human Serum without Precolumn Derivatization. Iran J Pharm Res. 2014 Spring;13(2):441-7. PubMed PMID: 25237339; PubMed Central PMCID: PMC4157019.

4: Rhee CK, Kang CM, You MB, Yoon HK, Kim YK, Kim KH, Moon HS, Park SH, Song JS. Effect of fudosteine on mucin production. Eur Respir J. 2008 Nov;32(5):1195-202. doi: 10.1183/09031936.00018508. Epub 2008 Jun 25. PubMed PMID: 18579549.

5: Ding L, Yang J, Li RS, Zhou M, Shen JP, Zhang YD. [Pharmacokinetics of fudosteine in healthy volunteers]. Yao Xue Xue Bao. 2005 Oct;40(10):945-9. Chinese. PubMed PMID: 16408815.

6: Takahashi K, Iwase N, Ishikawa M, Mizuno H, Koda T, Kai H, Miyata T. [Effects of fudosteine, a new cysteine derivative, on airway secretion in rabbits and rats]. Nihon Yakurigaku Zasshi. 2000 Dec;116(6):371-8. Japanese. PubMed PMID: 11188505.

7: Takahashi K, Kai H, Mizuno H, Koda T, Miyata T. Effect of fudosteine, a new cysteine derivative, on mucociliary transport. J Pharm Pharmacol. 2001 Jun;53(6):911-4. PubMed PMID: 11428670.

8: Jiao HY, Zhang ZJ, Xu FG, Tian Y, Zhang BB, Chen Y. The pharmacokinetics of orally administered fudosteine in healthy Chinese volunteers. Eur J Drug Metab Pharmacokinet. 2006 Apr-Jun;31(2):65-71. PubMed PMID: 16898073.

9: Xu F, Zhang Z, Jiao H, Tian Y, Zhang B, Chen Y. Quantification of fudosteine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry employing precolumn derivatization with 9-fluorenylmethyl chloroformate. J Mass Spectrom. 2006 May;41(5):685-92. PubMed PMID: 16598709.

10: Komatsu H, Yamaguchi S, Komorita N, Goto K, Takagi S, Ochi H, Okumoto T. Inhibition of endotoxin- and antigen-induced airway inflammation by fudosteine, a mucoactive agent. Pulm Pharmacol Ther. 2005;18(2):121-7. Epub 2004 Dec 20. PubMed PMID: 15649854.